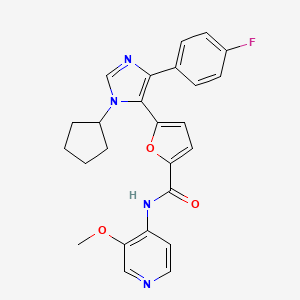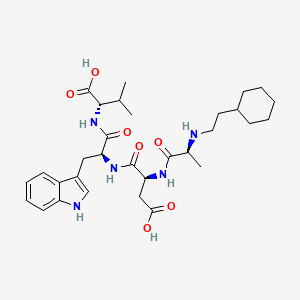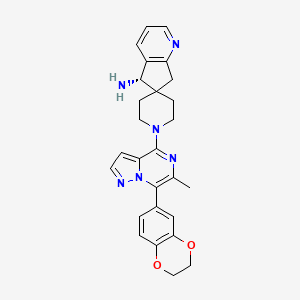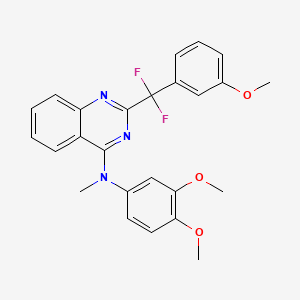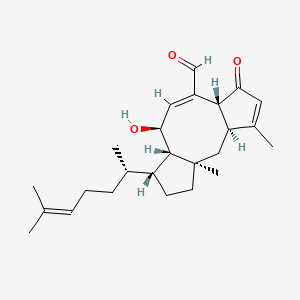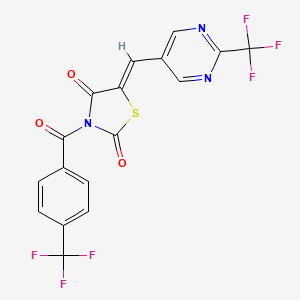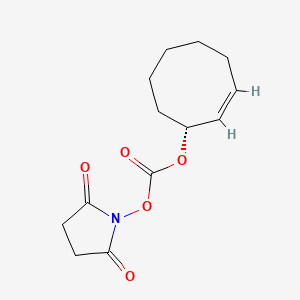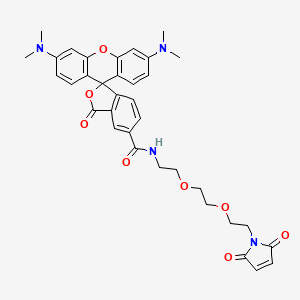
TAMRA-PEG2-Maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAMRA-PEG2-Maleimide is a compound that combines the properties of TAMRA (tetramethylrhodamine), a red fluorescent dye, with PEG (polyethylene glycol) units and a maleimide group. This compound is widely used in biochemical and biophysical research due to its ability to form covalent bonds with thiol groups, making it an excellent tool for labeling and tracking biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-PEG2-Maleimide involves the conjugation of TAMRA with PEG units and the incorporation of a maleimide group. The process typically starts with the activation of TAMRA, followed by the attachment of PEG units through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically produced in bulk and stored under controlled conditions to maintain its stability and reactivity .
Analyse Chemischer Reaktionen
Types of Reactions
TAMRA-PEG2-Maleimide primarily undergoes substitution reactions, where the maleimide group reacts with thiol groups to form stable thioether bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .
Common Reagents and Conditions
The reaction between this compound and thiol groups is typically carried out in aqueous buffers at a pH range of 6.5 to 7.5. Common reagents used in these reactions include reducing agents like tris(2-carboxyethyl)phosphine (TCEP) to ensure the availability of free thiol groups .
Major Products Formed
The major product formed from the reaction of this compound with thiol-containing biomolecules is a covalently linked conjugate. This product retains the fluorescent properties of TAMRA, allowing for easy detection and tracking in various applications .
Wissenschaftliche Forschungsanwendungen
TAMRA-PEG2-Maleimide has a wide range of applications in scientific research:
Chemistry: Used in the study of protein-protein interactions and the development of biosensors.
Biology: Employed in cell labeling, imaging, and tracking studies.
Medicine: Utilized in diagnostic assays and the development of targeted drug delivery systems.
Industry: Applied in the production of fluorescent probes and markers for quality control and research purposes
Wirkmechanismus
The mechanism of action of TAMRA-PEG2-Maleimide involves the formation of covalent bonds with thiol groups on biomolecules. The maleimide group reacts specifically with free thiol groups, forming stable thioether bonds. This reaction is highly efficient and occurs under mild conditions, preserving the integrity of the labeled biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TAMRA-PEG4-Maleimide: Contains four PEG units, offering increased solubility and flexibility.
TAMRA-PEG2-Azide: Features an azide group instead of a maleimide group, used in click chemistry reactions.
TAMRA-PEG2-Biotin: Includes a biotin group, allowing for strong binding to avidin or streptavidin
Uniqueness
TAMRA-PEG2-Maleimide is unique due to its combination of a fluorescent dye, PEG units, and a maleimide group. This combination provides excellent solubility, stability, and specificity for thiol groups, making it a versatile tool for various research applications .
Eigenschaften
Molekularformel |
C35H36N4O8 |
|---|---|
Molekulargewicht |
640.7 g/mol |
IUPAC-Name |
3',6'-bis(dimethylamino)-N-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C35H36N4O8/c1-37(2)23-6-9-27-29(20-23)46-30-21-24(38(3)4)7-10-28(30)35(27)26-8-5-22(19-25(26)34(43)47-35)33(42)36-13-15-44-17-18-45-16-14-39-31(40)11-12-32(39)41/h5-12,19-21H,13-18H2,1-4H3,(H,36,42) |
InChI-Schlüssel |
CIERBKQMSJKNLG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCOCCOCCN5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


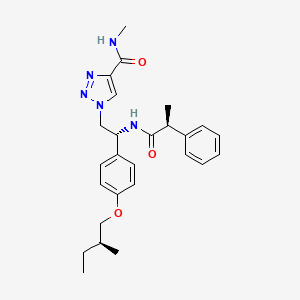
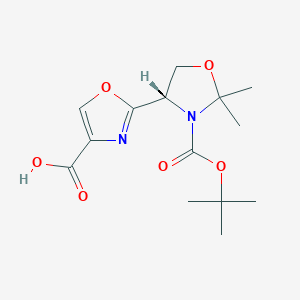
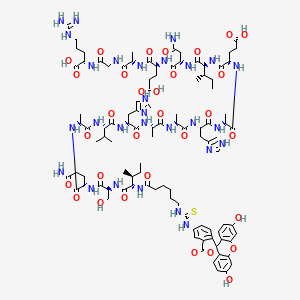
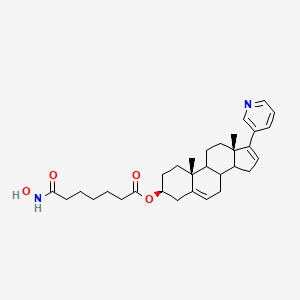
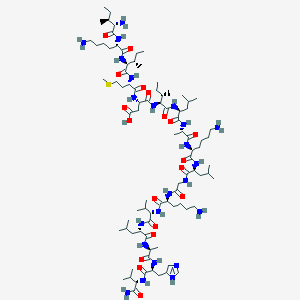
![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
